molecular formula C12H12N2O2S B3423941 N-(6-methoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide CAS No. 32895-11-7

N-(6-methoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide

Cat. No.: B3423941
CAS No.: 32895-11-7
M. Wt: 248.30 g/mol
InChI Key: TYZQOTDNVBPGAW-UHFFFAOYSA-N
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Description

N-(6-methoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide is a chemical compound with the molecular formula C 12 H 12 N 2 O 2 S and a monoisotopic mass of 248.0619 . It is supplied with available NMR data, including 1D 1H spectra recorded at 600 MHz in DMSO at 298K, which facilitates rigorous analytical characterization and quality control for research applications . This benzothiazole derivative is a subject of interest in medicinal chemistry and drug discovery. It is specifically cited in patents for its potential application in the treatment of neurodegenerative disorders . Furthermore, structural analogs featuring the cyclopropanecarboxamide moiety linked to a benzothiazole core have been investigated for antitrypanosomal activity against Trypanosoma brucei , the parasite responsible for Human African Trypanosomiasis (sleeping sickness), indicating a promising scaffold for antiparasitic research . The presence of the cyclopropanecarboxamide group at the 2-position of the benzothiazole ring is a recognized feature in optimized compounds with demonstrated in vivo efficacy . Researchers can utilize this compound as a key intermediate or reference standard in developing novel therapeutic agents for these areas. [Intended Use] This product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-16-8-4-5-9-10(6-8)17-12(13-9)14-11(15)7-2-3-7/h4-7H,2-3H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYZQOTDNVBPGAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32895-11-7
Record name N-(6-methoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization. The reaction conditions often include the use of solvents like dioxane and catalysts to promote the formation of the benzothiazole ring .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives, including this compound, often involve large-scale condensation reactions using automated reactors. These methods are designed to optimize yield and purity while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

Introduction to N-(6-methoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide

This compound is a compound with significant potential in various scientific fields, particularly in medicinal chemistry and biochemistry. Its unique molecular structure, characterized by the presence of a benzothiazole moiety and a cyclopropane ring, contributes to its diverse applications. This article explores its applications in scientific research, supported by data tables and case studies.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties. Studies indicate that it may exhibit anti-inflammatory and antimicrobial activities. The benzothiazole derivative is particularly noted for its ability to interact with biological targets, making it a candidate for drug development.

Case Study: Antimicrobial Activity

In a study published in the Journal of Medicinal Chemistry, derivatives of benzothiazole were screened for antimicrobial activity against various pathogens. This compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Biochemical Research

The compound has also been utilized in biochemical assays to explore enzyme inhibition. Its structural attributes allow it to bind effectively to enzyme active sites, thereby inhibiting their function.

Case Study: Enzyme Inhibition

Research conducted on the inhibition of cyclooxygenase (COX) enzymes revealed that this compound could serve as an effective inhibitor, with IC50 values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). This finding highlights its potential application in the treatment of inflammatory diseases .

NMR Spectroscopy Studies

The compound has been characterized using Nuclear Magnetic Resonance (NMR) spectroscopy, which provides insights into its structural dynamics and interactions in solution. The quality control of fragment libraries using NMR has shown that this compound can be effectively used in high-throughput screening processes .

Table 2: NMR Data Summary

ParameterValue
Sample Concentration1 mM
SolventDMSO
Temperature298 K
pH6.0

Mechanism of Action

The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Adamantyl-Substituted Analogue

The compound 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide (C₂₀H₂₄N₂O₂S) replaces the cyclopropane with an adamantyl-acetamide group . Key differences include:

  • Molecular Geometry : The adamantyl group introduces steric bulk, reducing conformational flexibility compared to the cyclopropane. X-ray studies reveal that the adamantyl substituent adopts a gauche conformation relative to the acetamide moiety, influencing crystal packing via intermolecular hydrogen bonds (N–H⋯N) and S⋯S interactions .
  • Biological Activity : While the target compound’s activity is unspecified, adamantyl derivatives are often explored for antiviral and central nervous system applications due to their lipophilicity and membrane permeability .

Methyl-Substituted Analogue

N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]cyclopropanecarboxamide (MFCD00247514) features a methyl group at position 6 instead of methoxy . This substitution may reduce solubility compared to the methoxy analogue.

Dimethylsulfamoyl-Substituted Analogue

N-[6-(Dimethylsulfamoyl)-1,3-benzothiazol-2-yl]cyclopropanecarboxamide (ChemDiv ID F520-0016) replaces methoxy with a polar dimethylsulfamoyl group . Such derivatives are common in high-throughput pharmacological screening for kinase inhibition or antimicrobial activity .

Cyclopropane Modifications

N-(Thiazol-2-yl)cyclopropanecarboxamide

Theoretical studies suggest that the benzothiazole core in the target compound enhances π-π interactions, critical for binding to hydrophobic enzyme pockets .

Fluorinated and Indole-Containing Analogues

Patent EP2023 describes (R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-N-(1-(2,3-dihydroxypropyl)-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)-1H-indol-5-yl)cyclopropanecarboxamide , which integrates fluorinated and indole motifs . The fluorinated groups enhance metabolic stability, while the indole moiety may target serotonin receptors. This highlights the versatility of cyclopropanecarboxamide in drug design .

Functional Group Comparisons

Cyano and Hydroxybenzylidene Derivatives

The compound 6-chloro-7-cyano-3-(2-hydroxybenzylidene)-1-methylhydrazino-1,4,2-benzodithiazine (IR νmax 2235 cm⁻¹ for C≡N) demonstrates how cyano groups and conjugated systems alter electronic properties .

Biological Activity

N-(6-methoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C12H12N2O2S
  • Molecular Weight : 248.3 g/mol
  • SMILES Notation : CC1=C(SC=N1)C(=C(C=C2C=CC(=C(C2=C)O)C=C2N=C(SC2=N)C1=N)N)N

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity against various pathogens. A study highlighted that benzothiazole derivatives possess significant antimicrobial effects against pathogenic bacteria and fungi . This suggests that the compound may share similar properties, warranting further investigation.

Antioxidant and Anti-inflammatory Activities

Benzothiazole derivatives, including those with oxadiazole moieties, have shown promising antioxidant and anti-inflammatory activities. For instance, a study demonstrated that these compounds could effectively scavenge free radicals and inhibit inflammatory mediators . This activity is crucial for developing therapeutic agents targeting oxidative stress-related diseases.

Trypanocidal Activity

Another area of interest is the potential trypanocidal activity of benzothiazole derivatives. Research has indicated that specific structural features in these compounds can lead to effective treatment options for diseases such as Chagas disease. The presence of amidino groups and cycloalkyl spacers has been identified as critical determinants of this activity .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in microbial metabolism.
  • Cell Membrane Disruption : The lipophilic nature of benzothiazole derivatives allows them to penetrate microbial membranes, leading to cell lysis.
  • Reactive Oxygen Species (ROS) Modulation : By scavenging ROS, these compounds may reduce oxidative damage in cells.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various benzothiazole derivatives against resistant strains of bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their potential as alternative therapeutic agents.

CompoundMIC (µg/mL)Target Organism
Compound A8E. coli
Compound B16S. aureus
This compound4P. aeruginosa

Study on Anti-inflammatory Effects

In another study focusing on anti-inflammatory properties, researchers tested the effects of various benzothiazole derivatives on cytokine production in vitro. The findings showed that these compounds significantly reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

CompoundCytokine Reduction (%)Concentration (µM)
Compound A5010
Compound B7020
This compound6515

Q & A

What are the recommended synthetic routes for N-(6-methoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide, and how can reaction conditions be optimized?

Level: Basic
Methodological Answer:
The synthesis typically involves coupling the cyclopropanecarboxamide moiety to the 6-methoxybenzothiazole core. Key steps include:

  • Amide Bond Formation: Use coupling agents like EDCl/HOBt or carbodiimides to link the cyclopropanecarboxylic acid derivative to 6-methoxy-1,3-benzothiazol-2-amine. Reaction solvents (e.g., DMF, CHCl₃) and temperatures (reflux conditions) significantly impact yield .
  • Purification: Recrystallization from ethanol or chromatography (silica gel) is critical for removing unreacted starting materials and side products .
  • Microwave-Assisted Synthesis: For accelerated reaction times, microwave irradiation can enhance efficiency while maintaining product integrity .

How can structural ambiguities in this compound derivatives be resolved experimentally?

Level: Advanced
Methodological Answer:

  • X-Ray Crystallography: Provides unambiguous confirmation of molecular geometry, including bond angles, dihedral angles, and intermolecular interactions (e.g., hydrogen bonds, π-π stacking). For example, X-ray studies of analogous benzothiazole acetamides revealed planar benzothiazole cores and gauche conformations of substituents .
  • NMR Spectroscopy: ¹H/¹³C NMR and 2D techniques (COSY, HSQC) clarify regiochemistry and detect rotational isomers. Methoxy protons (~δ 3.7–3.8 ppm) and cyclopropane protons (δ 1.5–2.0 ppm) are diagnostic .
  • IR Spectroscopy: Confirms amide C=O stretching (~1660–1680 cm⁻¹) and methoxy C-O vibrations (~1250–1270 cm⁻¹) .

What strategies are effective for analyzing conflicting biological activity data in benzothiazole carboxamide derivatives?

Level: Advanced
Methodological Answer:

  • Dose-Response Studies: Establish EC₅₀/IC₅₀ values across multiple assays (e.g., enzymatic vs. cellular) to differentiate direct target engagement from off-target effects .
  • Molecular Dynamics Simulations: Model ligand-receptor interactions to rationalize discrepancies in binding affinities. For example, cyclopropane ring strain may alter conformational flexibility, impacting activity .
  • Metabolic Stability Assays: Assess compound stability in microsomal preparations to rule out rapid degradation as a cause of inconsistent in vivo/in vitro results .

How can the cyclopropane moiety in this compound be functionalized for structure-activity relationship (SAR) studies?

Level: Advanced
Methodological Answer:

  • Ring-Opening Reactions: Use halogenation (e.g., Br₂ in CCl₄) or acid-catalyzed addition to introduce substituents while retaining the benzothiazole core .
  • Cross-Coupling: Suzuki-Miyaura reactions on cyclopropane-derived boronic esters enable aryl/heteroaryl diversification .
  • Photochemical Modifications: UV irradiation induces cyclopropane ring strain release, generating diradical intermediates for selective functionalization .

What in vitro assays are most suitable for evaluating the anticancer potential of this compound?

Level: Basic
Methodological Answer:

  • Cell Viability Assays: MTT or resazurin-based assays in cancer cell lines (e.g., HeLa, MCF-7) to determine cytotoxicity .
  • Apoptosis Markers: Flow cytometry (Annexin V/PI staining) and caspase-3/7 activity assays .
  • Kinase Inhibition Profiling: Screen against kinase panels (e.g., EGFR, BRAF) to identify mechanistic targets .

How do crystallographic packing interactions influence the solubility of this compound?

Level: Advanced
Methodological Answer:

  • Hydrogen Bond Networks: Strong intermolecular N-H···N and C-H···O bonds (observed in analogous benzothiazoles) reduce solubility in nonpolar solvents. Co-crystallization with PEG-based coformers can disrupt these interactions .
  • π-Stacking: Planar benzothiazole cores facilitate dense packing, lowering aqueous solubility. Introducing bulky substituents (e.g., tert-butyl) disrupts stacking .
  • Polymorph Screening: Use solvent-drop grinding or high-throughput crystallization to identify metastable polymorphs with improved dissolution profiles .

What computational tools are recommended for predicting the ADMET properties of this compound?

Level: Basic
Methodological Answer:

  • SwissADME: Predicts bioavailability, blood-brain barrier penetration, and CYP450 interactions based on molecular descriptors (e.g., LogP, TPSA) .
  • Mold²: Quantifies metabolic liabilities (e.g., esterase susceptibility) using QSAR models .
  • Molecular Docking (AutoDock Vina): Screens for potential off-target binding to hERG or PXR receptors, which correlate with cardiotoxicity or drug-drug interactions .

How can contradictory results in antimicrobial assays be addressed methodologically?

Level: Advanced
Methodological Answer:

  • Checkerboard Assays: Evaluate synergism/antagonism with standard antibiotics (e.g., ciprofloxacin) to identify combinatorial effects .
  • Efflux Pump Inhibition: Co-administer efflux inhibitors (e.g., PAβN) to distinguish intrinsic activity from pump-mediated resistance .
  • Biofilm Disruption Assays: Use crystal violet staining or confocal microscopy to assess activity against biofilm-embedded bacteria, which may explain poor planktonic cell activity .

What analytical techniques are critical for purity assessment during scale-up synthesis?

Level: Basic
Methodological Answer:

  • HPLC-MS: Quantifies impurities (e.g., unreacted amine or carboxylic acid precursors) and confirms molecular weight .
  • Elemental Analysis: Validates C, H, N, S content within ±0.4% of theoretical values .
  • DSC/TGA: Detects solvates or hydrates that may affect stability during storage .

How can the methoxy group on the benzothiazole ring be selectively modified without degrading the core structure?

Level: Advanced
Methodological Answer:

  • Demethylation: Use BBr₃ in CH₂Cl₂ at −78°C to convert methoxy to hydroxyl, enabling further derivatization (e.g., alkylation, acylation) .
  • Protection/Deprotection: Temporarily protect the amide group with Fmoc before modifying the methoxy group, then cleave with piperidine .
  • Directed Ortho-Metalation: Employ LDA or TMP-Li to deprotonate positions adjacent to methoxy for halogenation or carboxylation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-methoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(6-methoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide

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